(5-Propan-2-yloxypyridin-3-yl)-(2-thiophen-2-ylmorpholin-4-yl)methanone
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Overview
Description
(5-Propan-2-yloxypyridin-3-yl)-(2-thiophen-2-ylmorpholin-4-yl)methanone: is a complex organic compound that features a pyridine ring substituted with a propan-2-yloxy group and a morpholine ring substituted with a thiophen-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyridine and morpholine precursors. The morpholine derivative can be synthesized separately and then coupled with the pyridine derivative under specific reaction conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The pyridine ring can be oxidized to form pyridine-N-oxide derivatives.
Reduction: : The compound can be reduced to form different derivatives of the morpholine ring.
Substitution: : Various substituents can be introduced at different positions on the pyridine and morpholine rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include pyridine-N-oxide derivatives, reduced morpholine derivatives, and various substituted pyridine and morpholine derivatives.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may have biological activity and can be used in the study of biological systems.
Medicine: : It could be explored for its potential therapeutic properties.
Industry: : It may have applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific biological targets and pathways. It may interact with enzymes, receptors, or other molecular targets to produce its effects. Further research would be needed to elucidate the exact mechanism of action.
Comparison with Similar Compounds
This compound can be compared with other similar compounds that have similar structural features, such as:
Pyridine derivatives: : Compounds with pyridine rings substituted with various groups.
Morpholine derivatives: : Compounds with morpholine rings substituted with different substituents.
Thiophene derivatives: : Compounds containing thiophene rings with various substituents.
The uniqueness of this compound lies in its specific combination of substituents on the pyridine and morpholine rings, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
(5-propan-2-yloxypyridin-3-yl)-(2-thiophen-2-ylmorpholin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-12(2)22-14-8-13(9-18-10-14)17(20)19-5-6-21-15(11-19)16-4-3-7-23-16/h3-4,7-10,12,15H,5-6,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZSADYLVAPQCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CN=CC(=C1)C(=O)N2CCOC(C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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